methanone CAS No. 143381-62-8](/img/structure/B12543080.png)
[5-(1-Methoxyethyl)thiophen-2-yl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Methoxyethyl)thiophen-2-ylmethanone is an organic compound that features a thiophene ring substituted with a methoxyethyl group and a phenylmethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methoxyethyl)thiophen-2-ylmethanone typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the methoxyethyl and phenylmethanone groups. One common method involves the use of Friedel-Crafts acylation, where thiophene is reacted with phenylmethanone in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxyethyl group can be introduced through nucleophilic substitution reactions using methoxyethyl halides under basic conditions .
Industrial Production Methods
Industrial production of 5-(1-Methoxyethyl)thiophen-2-ylmethanone may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Methoxyethyl)thiophen-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxyethyl or phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Methoxyethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiophene compounds.
Aplicaciones Científicas De Investigación
5-(1-Methoxyethyl)thiophen-2-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mecanismo De Acción
The mechanism of action of 5-(1-Methoxyethyl)thiophen-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(1-Methoxyethyl)thiophen-2-ylmethanol
- 5-(1-Methoxyethyl)thiophen-2-ylmethane
- 5-(1-Methoxyethyl)thiophen-2-ylethanone
Uniqueness
5-(1-Methoxyethyl)thiophen-2-ylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
143381-62-8 |
|---|---|
Fórmula molecular |
C14H14O2S |
Peso molecular |
246.33 g/mol |
Nombre IUPAC |
[5-(1-methoxyethyl)thiophen-2-yl]-phenylmethanone |
InChI |
InChI=1S/C14H14O2S/c1-10(16-2)12-8-9-13(17-12)14(15)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Clave InChI |
XBIGKDQIFQPPOE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


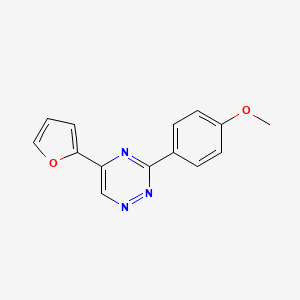
![Phenyl{(2r)-4-[(1r)-1-phenylethyl]morpholin-2-yl}methanone](/img/structure/B12543018.png)
![Propanoic acid, 3-[bis(ethylthio)phosphinyl]-, phenyl ester](/img/structure/B12543028.png)
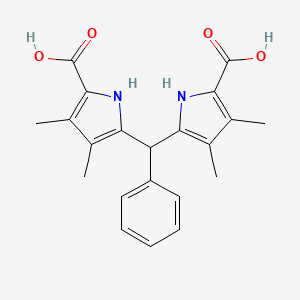

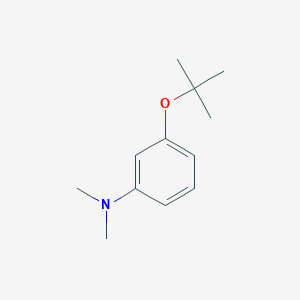
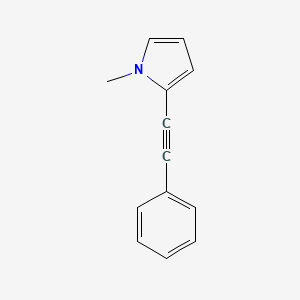
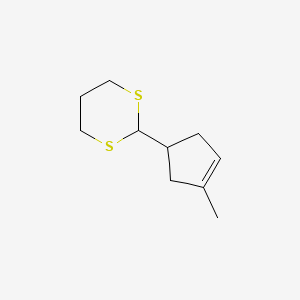

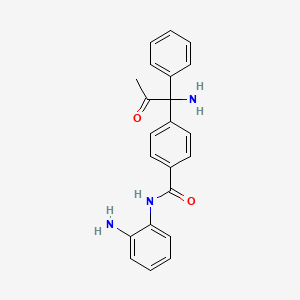


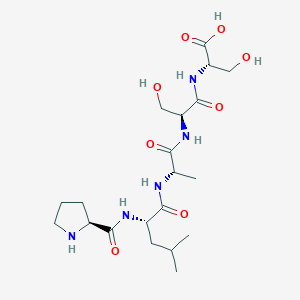
![3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12543109.png)
